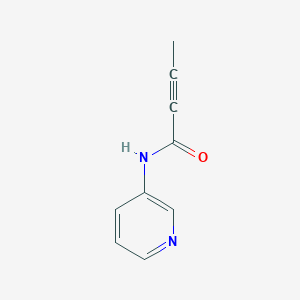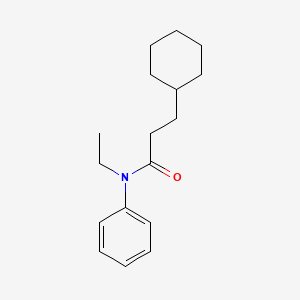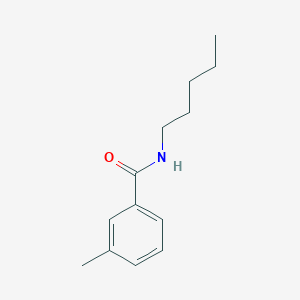![molecular formula C11H7FN4O2 B11036359 5-(3-Fluoro-4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11036359.png)
5-(3-Fluoro-4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of α-dicarbonyl compounds with 3,4-diamino[1,2,5]oxadiazole . Another approach is the ring closure of 1,2-dioximes to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2-Fluoro-4-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound can be used in the development of new materials with desirable properties, such as high thermal stability and specific electronic characteristics.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ylphenyl methyl ether involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2,5-Oxadiazolo[3,4-b]pyrazine: A closely related compound with similar structural features and chemical properties.
1,2,5-Thiadiazolo[3,4-b]pyrazine:
Properties
Molecular Formula |
C11H7FN4O2 |
|---|---|
Molecular Weight |
246.20 g/mol |
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C11H7FN4O2/c1-17-9-3-2-6(4-7(9)12)8-5-13-10-11(14-8)16-18-15-10/h2-5H,1H3 |
InChI Key |
JWQPCOAYFVJOMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=NON=C3N=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[5-(methoxyacetyl)-6-oxo-1,6-dihydropyrimidin-2-yl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11036279.png)


![1'-methyl-2-(3-methylbutanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11036292.png)
![5-methyl-N-(2-methylphenyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11036298.png)
![Rel-(1R,5S)-3-acryloyl-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-A][1,5]diazocin-8-one](/img/structure/B11036299.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036308.png)
![[4-Amino-6-(naphthalen-2-ylamino)-1,3,5-triazin-2-yl]methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11036322.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine](/img/structure/B11036333.png)

![(2E)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11036343.png)
![[(1R,7aS)-4-oxidohexahydro-1H-pyrrolizin-1-yl]methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate](/img/structure/B11036350.png)

